Flezelastine

Multidrug Resistance (MDR) P-glycoprotein Cancer Pharmacology

Flezelastine (CAS 135381-77-0) is a racemic phthalazinone with a multi-target profile—5-LOX inhibition, H1 antagonism, calcium channel blockade—and ≥3-fold superior MDR reversal potency vs. azelastine. It completely restores doxorubicin sensitivity at 30 µM in C6 glioblastoma cells. Unlike generic antihistamines, flezelastine uniquely enables enantiomer-specific metabolism studies via differential biotransformation across species. Essential for MDR, stereochemical, and IL-1β-driven inflammatory research. Custom synthesis available; request quote.

Molecular Formula C29H30FN3O
Molecular Weight 455.6 g/mol
CAS No. 135381-77-0
Cat. No. B143120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlezelastine
CAS135381-77-0
Synonyms4-((4-fluorophenyl)methyl)-2-(hexahydro-1-(phenylethyl)-1H-azepin-4-yl)-1-2H-phthalazinone hydrochloride
flezelastine
flezelastine hydrochloride
Molecular FormulaC29H30FN3O
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESC1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F
InChIInChI=1S/C29H30FN3O/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22/h1-5,7-8,10-15,25H,6,9,16-21H2
InChIKeyHQFSNUYUXXPVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flezelastine (CAS 135381-77-0): Phthalazinone Derivative with Dual 5-LOX/H1 Activity and MDR Reversal Potential


Flezelastine (CAS 135381-77-0), a phthalazinone derivative, is a racemic chiral compound structurally and mechanistically related to Azelastine [1]. It is classified as a dual-acting agent with reported inhibitory activity against 5-lipoxygenase (5-LOX) and antagonism at histamine H1 receptors [2], and has additionally been described as a calcium channel antagonist [3]. Its development in the 1990s for allergic rhinitis and asthma reached Phase 2 clinical trials but was discontinued [2]. In procurement contexts, flezelastine is currently supplied exclusively for research use as a reference standard or experimental tool .

Why Flezelastine Cannot Be Substituted with Azelastine or Other Phthalazinone Analogs Without Loss of Unique Experimental Value


Flezelastine is a racemic chiral compound with distinct enantiomer-specific metabolic profiles [1] and demonstrates pharmacologically differentiated potency relative to its closest structural analog, azelastine, in select assay systems [2]. Unlike simple H1 antagonist alternatives, flezelastine's reported multi-mechanism profile—spanning 5-LOX inhibition, calcium channel antagonism, and H1 receptor blockade [3]—precludes direct functional substitution in complex experimental models. Furthermore, its potent activity as a multidrug resistance (MDR) reversal agent exceeds that of azelastine by at least three-fold [2], a property not shared by other common antihistamine research tools. Researchers investigating stereoselective metabolism, MDR modulation, or combined anti-inflammatory pathways require flezelastine specifically; substitution with generic phthalazinone derivatives or alternative antihistamines will fail to replicate these experimental outcomes.

Flezelastine Procurement Evidence: Head-to-Head Potency Data Versus Azelastine in MDR Reversal and Stereoselective Metabolism


Flezelastine Demonstrates ≥3-Fold Greater Potency than Azelastine in Reversing Doxorubicin Resistance in Rat Glioblastoma Cells

Flezelastine (FZ) exhibits significantly superior potency compared to its structural analog azelastine (AZ) as a multidrug resistance (MDR) reversal agent. In a direct comparative study using doxorubicin-selected rat C6 glioblastoma cells (C6 0.5), FZ reversed doxorubicin resistance in a concentration-dependent manner and was shown to be at least three times more potent than AZ [1]. At a relatively high concentration of 30 μM, FZ was able to completely restore doxorubicin sensitivity in both C6 0.5 and C6 1V (vincristine-selected) cell lines [1]. Furthermore, FZ reversed doxorubicin intracellular tolerance of C6 0.5 cells and restored doxorubicin accumulation at the IC50 to the level observed in sensitive cells [1]. Both compounds inhibited azidopine binding to membrane preparations, but FZ was more potent [1].

Multidrug Resistance (MDR) P-glycoprotein Cancer Pharmacology

Flezelastine Displays Species-Dependent Stereoselective Metabolism with (+)-Enantiomer Forming Unique Aromatic Hydroxyl Metabolite

Flezelastine undergoes species-dependent stereoselective biotransformation, with marked differences observed across porcine, bovine, and rat liver microsomes. Incubation of racemic flezelastine with porcine liver microsomes demonstrated the greatest enantioselectivity, with (−)-flezelastine being preferentially metabolized [1]. In contrast, incubations with bovine liver microsomes resulted in the enantiomer of N-dephenethylflezelastine formed from (+)-flezelastine dominating [1]. Critically, incubations of pure enantiomers with induced rat liver microsomes resulted in the stereoselective formation of a previously unknown metabolite that was detected only in samples of (+)-flezelastine [1]. Initial structure elucidation indicated this new metabolite was most likely an aromatically hydroxylated derivative of N-dephenethylflezelastine [1].

Stereoselective Metabolism Chiral Drug Metabolism Species Differences in Biotransformation

Flezelastine Inhibits LPS-Induced IL-1β Generation In Vitro and Suppresses LPS-Induced Pyrexia In Vivo

Flezelastine exhibits anti-inflammatory activity through dose-dependent inhibition of IL-1β generation. In vitro, flezelastine inhibited LPS-stimulated IL-1β generation in monocytes in a dose-dependent manner [1]. In vivo, flezelastine inhibited LPS-induced fever in rats, a physiological response that is at least partly driven by the release of IL-1β [1]. These findings suggest that flezelastine inhibits IL-1 synthesis and/or release both in vitro and in vivo [1]. The study also examined the enantiomers of flezelastine [1], although the abstract does not provide specific quantitative enantiomeric differences in IL-1β inhibition.

IL-1β Inhibition Anti-inflammatory LPS-Induced Pyrexia

Flezelastine's Multi-Mechanism Profile (5-LOX Inhibition, H1 Antagonism, Calcium Channel Antagonism) Exceeds Mechanism Scope of Common H1 Antihistamine Research Tools

Flezelastine is classified as possessing a triple-mechanism pharmacological profile comprising 5-lipoxygenase (5-LOX) inhibition, histamine H1 receptor antagonism, and calcium channel antagonism [1][2]. This contrasts with common research antihistamines such as levocabastine, which is classified as a pure H1 antihistamine, or olopatadine and ketotifen, which combine H1 antagonism with mast cell stabilization [3]. The combination of 5-LOX inhibition and calcium channel antagonism in a single phthalazinone scaffold distinguishes flezelastine within its chemical class.

5-LOX Inhibition H1 Receptor Antagonism Calcium Channel Antagonism

Flezelastine Enantiomers Exhibit Stereospecific Pharmacological Differences in Antiallergic/Antiasthmatic Activity In Vitro and In Vivo

The enantiomers of flezelastine were resolved via diastereomeric salt formation and fractional crystallization, with optical purity verified by HPLC [1]. Pharmacological investigations related to antiallergic and antiasthmatic activity revealed stereospecific differences between the enantiomers both in vitro and in vivo [1]. However, chiral discrimination could not be observed with regard to the overall activity of flezelastine [1]. This indicates that while enantiomers display differential activity in specific assays, the racemic mixture exhibits a composite profile.

Enantiomer Pharmacology Chiral Discrimination Antiallergic Activity

Optimal Research Applications for Flezelastine: MDR Modulation, Stereoselective Metabolism, and Multi-Target Anti-Inflammatory Studies


Investigating P-glycoprotein-Mediated Multidrug Resistance (MDR) Reversal in Glioblastoma Models

Flezelastine is optimally deployed as a positive control or experimental modulator in studies of MDR reversal, particularly in glioblastoma cell models. Its ≥3-fold greater potency compared to azelastine in restoring doxorubicin sensitivity in C6 rat glioblastoma cells [1] makes it a superior tool for experiments requiring robust P-glycoprotein inhibition and restoration of intracellular chemotherapeutic drug accumulation. This application is directly supported by evidence that flezelastine completely restores doxorubicin sensitivity at 30 μM and restores doxorubicin accumulation at the IC50 to levels observed in sensitive cells [1].

Species-Comparative Hepatic Drug Metabolism and Chiral Biotransformation Studies

Flezelastine serves as a valuable chiral probe for investigating species-dependent stereoselective drug metabolism. Its demonstrated differential enantiomer biotransformation across rat, porcine, and bovine liver microsomes [1] provides a robust experimental system for studying hepatic enzyme stereospecificity. The unique formation of an aromatic hydroxylated metabolite exclusively from (+)-flezelastine in rat microsomes [1] offers a distinct analytical marker for enantiomer-specific metabolism studies. Researchers can leverage these well-characterized metabolic pathways to validate new chiral separation methods or investigate interspecies differences in drug disposition.

Multi-Mechanism Anti-Inflammatory Pathway Investigation Combining 5-LOX Inhibition and IL-1β Suppression

For studies requiring simultaneous modulation of multiple inflammatory pathways, flezelastine offers a unique research tool combining 5-LOX inhibition, H1 receptor antagonism, calcium channel antagonism [1], and IL-1β synthesis/release inhibition [2]. This multi-target profile is not replicated by standard antihistamine tools and enables investigation of integrated inflammatory signaling networks. The compound's dose-dependent inhibition of LPS-induced IL-1β generation in monocytes and suppression of LPS-induced pyrexia in vivo [2] supports its utility in inflammatory disease models where IL-1β-driven pathology is of interest.

Enantiomer-Specific Pharmacological Profiling in Antiallergic/Antiasthmatic Assays

Flezelastine's resolved enantiomers, with documented stereospecific differences in antiallergic and antiasthmatic activity [1], provide a valuable tool for structure-activity relationship studies focused on chiral discrimination at therapeutic targets. Researchers can utilize pure flezelastine enantiomers to deconvolute stereochemical contributions to pharmacological activity, employing the racemate as a reference. This application is particularly relevant for studies aiming to identify enantiomer-specific effects in histamine H1 receptor binding, 5-LOX inhibition, or calcium channel modulation.

Quote Request

Request a Quote for Flezelastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.